5-O-Desosaminylplatenolide
Description
5-O-Desosaminylplatenolide is a glycoside antibiotic classified under the aminoglycoside family . Aminoglycosides are characterized by their amino-modified sugar (glycone) moieties linked to a cyclitol or aminocyclitol ring. These compounds primarily target bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and inhibiting translocation .
Properties
CAS No. |
66996-43-8 |
|---|---|
Molecular Formula |
C28H47NO8 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-ethyl-4-hydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C28H47NO8/c1-8-20-14-17(2)22(30)13-11-9-10-12-18(3)35-24(32)16-23(31)27(34-7)26(20)37-28-25(33)21(29(5)6)15-19(4)36-28/h9-11,13,17-21,23,25-28,31,33H,8,12,14-16H2,1-7H3/b10-9+,13-11- |
InChI Key |
PKRBCWQDXCULFS-LTCRFSFDSA-N |
SMILES |
CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C |
Isomeric SMILES |
CCC1CC(C(=O)/C=C\C=C\CC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C |
Canonical SMILES |
CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C |
Synonyms |
5-O-desosaminylplatenolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Aminoglycosides
Aminoglycosides share a core structure of amino sugars linked to a hexose nucleus. Below is a comparative table highlighting key features:
Key Differences :
- Structural Variability: this compound’s desosamine moiety distinguishes it from gentamicin and kanamycin, which feature deoxystreptamine cores. This structural difference may influence binding affinity to ribosomal targets .
- Clinical Status: Unlike gentamicin and kanamycin, this compound lacks well-documented clinical applications, suggesting it remains in preclinical or early-phase trials .
Comparison with Macrolides: 5-O-Desosaminylerythronolide Derivatives
Despite naming similarities, this compound (aminoglycoside) and 5-O-Desosaminylerythronolide derivatives (macrolides) belong to distinct antibiotic classes.
5-O-Desosaminylerythronolide ():
- Class: Macrolide, derived from erythronolide (14-membered lactone ring).
- Modifications : Includes 3'-N-methylation and 6-O-methylation to enhance stability and activity .
- Mechanism : Binds 50S ribosomal subunit, blocking peptidyl transferase .
Functional Implications :
- Resistance Profiles: Aminoglycosides face resistance via acetyltransferases, whereas macrolides encounter methylase-mediated resistance.
- Therapeutic Use: Macrolides like erythromycin derivatives are preferred for community-acquired pneumonia, while aminoglycosides are reserved for severe infections due to nephrotoxicity risks .
Research Findings and Gaps
- This compound: Limited data on its pharmacokinetics, toxicity, or efficacy in vivo.
- Macrolide Derivatives : highlights synthetic optimization (e.g., 6-O-methylation) to improve antimicrobial potency and reduce susceptibility to esterase degradation .
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